molecular formula C6H10N2 B1267066 3-(Cyclopropylamino)propionitrile CAS No. 58196-47-7

3-(Cyclopropylamino)propionitrile

Cat. No.: B1267066
CAS No.: 58196-47-7
M. Wt: 110.16 g/mol
InChI Key: OZHWHTICSNFGBZ-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)propionitrile is an organic compound with the molecular formula C₆H₁₀N₂ It is characterized by the presence of a cyclopropylamino group attached to a propionitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)propionitrile typically involves the reaction of cyclopropylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclopropylamine} + \text{Acrylonitrile} \rightarrow 3\text{-(Cyclopropylamino)propionitrile} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylamino)propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(Cyclopropylamino)propionitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)propionitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the nitrile functionality.

    Propionitrile: Contains the nitrile group but lacks the cyclopropylamino moiety.

    Cyclopropylacetonitrile: Similar structure with a different positioning of the nitrile group.

Uniqueness: 3-(Cyclopropylamino)propionitrile is unique due to the combination of the cyclopropylamino group and the propionitrile backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(cyclopropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWHTICSNFGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206940
Record name 3-(Cyclopropylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58196-47-7
Record name 3-(Cyclopropylamino)propionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cyclopropylamino)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopropylamino)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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